molecular formula C28H37ClF3N3O3 B1649300 E6130 CAS No. 1427058-33-0

E6130

Cat. No.: B1649300
CAS No.: 1427058-33-0
M. Wt: 556.1 g/mol
InChI Key: JTJKDYLEMNXXER-UZTOHYMASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture

This compound features a pyrrolidine-acetic acid core substituted with:

  • A 2-chloro-6-(trifluoromethyl)benzyl group at the N1 position.
  • A carbamoyl-linked 1-(cyclohexen-1-ylmethyl)piperidin-4-yl moiety at the C3 position.
  • A methyl group at the C4 position of the pyrrolidine ring.

The molecular formula is C₂₈H₃₇ClF₃N₃O₃, with a molecular weight of 556.06 g/mol.

Key Physicochemical Properties

Property Value/Description Source
Solubility ≥250 mg/mL in DMSO at 25°C
Stability Stable at -20°C for ≥2 years in powder form
Stereochemical Purity >98% enantiomeric excess (as reported)
Partition Coefficient LogP ≈4.1 (predicted)

The compound’s crystal structure remains unpublished, but nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its configuration.

Historical Development and Discovery

Discovery Timeline

  • 2013 : Initial synthesis and characterization by Eisai Co., Ltd., as part of a program targeting chemokine receptors.
  • 2016–2017 : Preclinical validation in murine colitis models demonstrated efficacy in reducing CX3CR1+ leukocyte trafficking.
  • 2022 : Structural insights into CX3CR1 activation mechanisms provided context for this compound’s modulatory effects.

Rational Design Strategy

This compound was engineered to orally modulate CX3CR1 , a G protein-coupled receptor (GPCR) implicated in inflammatory bowel disease (IBD). Key design elements included:

  • Stereochemical Optimization : The (3S,4R) configuration maximized binding affinity to CX3CR1’s orthosteric site.
  • Lipophilicity Tuning : The trifluoromethyl and cyclohexenyl groups enhanced membrane permeability while maintaining solubility.

Mechanistic Breakthroughs

  • Agonist-Driven Downregulation : this compound induces internalization of CX3CR1 (EC₅₀ = 5.2 nM in CD56+ NK cells), reducing fractalkine-mediated chemotaxis.
  • GTPγS Binding Activation : Exhibits partial agonism with EC₅₀ = 133 nM in CHO-K1 membranes expressing CX3CR1.

Preclinical Validation

Model Key Finding Reference
CD4+CD45RBhigh T-cell transfer colitis (murine) 30 mg/kg oral this compound reduced colonic IL-6 by 68%
Oxazolone-induced colitis (murine) 10 mg/kg dose decreased histopathology score by 54%

These studies established this compound as a first-in-class oral CX3CR1 modulator with potential for IBD therapy.

Properties

IUPAC Name

2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClF3N3O3/c1-19-15-35(17-22-23(28(30,31)32)8-5-9-24(22)29)18-27(19,14-25(36)37)26(38)33-21-10-12-34(13-11-21)16-20-6-3-2-4-7-20/h5-6,8-9,19,21H,2-4,7,10-18H2,1H3,(H,33,38)(H,36,37)/t19-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJKDYLEMNXXER-UZTOHYMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@]1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100199
Record name (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427058-33-0
Record name (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427058-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Reconstitution Procedure

Reconstitution of the working reagent involves sequential mixing of buffer and substrate:

  • Partial Buffer Transfer : Approximately 250 mL of ONE-Glo™ Buffer is transferred to the substrate bottle to avoid overfilling, as the substrate container has a limited capacity.
  • Substrate Dissolution : The mixture is inverted repeatedly until the lyophilized substrate fully dissolves, typically requiring 10–15 manual inversions.
  • Combined Solution Homogenization : The dissolved substrate-buffer mixture is poured back into the remaining buffer and inverted again to ensure uniformity.

This protocol yields a ready-to-use reagent stable for three weeks at room temperature or six months at -20°C.

Integration with Cell-Based Assays

Luminescence Measurement Protocol

The homogeneous "add-mix-measure" workflow enables seamless integration with multiwell formats:

  • Reagent Addition : Equal volumes of ONE-Glo™ Reagent and cell culture medium are combined (e.g., 100 µL reagent + 100 µL medium in 96-well plates).
  • Lysis Incubation : A 3-minute incubation ensures complete cell lysis and luciferase-substrate interaction.
  • Luminescence Quantification : Measurements should commence within 30 minutes of reagent addition to capture peak signal intensity.

Solvent Compatibility Profile

Organic solvents commonly used for compound solubilization show minimal interference:

Solvent Maximum Tolerated Concentration (% v/v) Relative Luminescence (%)
DMSO 3.0 98 ± 2
Methanol 2.5 96 ± 3
Ethanol 2.0 94 ± 4

These tolerances enable direct dosing of compound libraries without intermediate solvent removal steps.

Mechanistic Insights and Performance Validation

Substrate Kinetic Profile

The reformulated luciferase substrate in this compound demonstrates:

  • Extended Signal Half-Life : >2 hours compared to 30 minutes in first-generation substrates.
  • Reduced Aromatic Byproducts : Minimizes plate reader contamination risks during prolonged experiments.

Cross-Platform Compatibility Testing

Validation studies across leading luminometers (Berthold, PerkinElmer, Tecan) show inter-instrument variability <5% when using standardized protocols.

Scientific Research Applications

Therapeutic Potential in Inflammatory Diseases

E6130 has been studied for its effectiveness in treating inflammatory bowel disease (IBD). Research indicates that it attenuates mucosal inflammation and reduces leukocyte trafficking in murine models of colitis. This modulation of CX3CR1 suggests a mechanism through which this compound could potentially alleviate symptoms associated with IBD, making it a candidate for further clinical investigation .

Mechanistic Insights

The modulation of the CX3CR1 receptor by this compound is crucial for understanding its therapeutic effects. CX3CR1 is involved in the migration of immune cells to sites of inflammation. By selectively targeting this receptor, this compound may help regulate immune responses, thereby reducing excessive inflammation seen in IBD and possibly other autoimmune conditions .

Research and Development

This compound is being explored not only for its direct therapeutic effects but also as a research tool to elucidate the role of CX3CR1 in various biological processes. Its ability to selectively modulate this receptor allows researchers to investigate the underlying mechanisms of diseases where CX3CR1 is implicated, such as multiple sclerosis and rheumatoid arthritis.

Case Study 1: this compound in Murine Colitis Models

  • Objective : To assess the efficacy of this compound in reducing inflammation.
  • Methodology : Two murine models of colitis were employed.
  • Findings : this compound significantly reduced mucosal inflammation and leukocyte infiltration compared to control groups, indicating its potential as a therapeutic agent for IBD .

Case Study 2: Mechanistic Studies on CX3CR1 Modulation

  • Objective : To explore how this compound affects immune cell behavior through CX3CR1 modulation.
  • Methodology : In vitro assays were conducted alongside animal studies.
  • Findings : this compound altered leukocyte migration patterns, supporting its role as a modulator that could influence disease progression in inflammatory conditions .

Data Table: Summary of Findings on this compound

StudyObjectiveMethodologyKey Findings
Case Study 1Assess efficacy in IBDMurine colitis modelsReduced mucosal inflammation and leukocyte trafficking
Case Study 2Mechanistic insights on CX3CR1In vitro and animal studiesAltered immune cell migration patterns

Comparison with Similar Compounds

E6130 belongs to a class of chemokine receptor modulators. Below is a comparative analysis with structurally or functionally similar compounds:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Target Receptor Mechanism Administration Therapeutic Applications Key Findings
This compound CX3CR1 Allosteric modulation Oral Cancer immunotherapy, IBD Redirects NK cells to tumors; reduces fractalkine-driven tumorigenesis
AZD-5069 CXCR2 Competitive antagonism Oral COPD, cystic fibrosis Blocks neutrophil recruitment; limited efficacy in phase III trials
ALX40-4C CXCR4 Inhibition of SDF-1 binding Intravenous HIV-1, cancer metastasis Low selectivity (IC50: 2.9 µM for APJ receptor); poor oral bioavailability
E70K CXCL8/CXCR1/2 Altered chemokine-receptor binding Subcutaneous Inflammatory diseases Reduces neutrophil adhesion; requires peptide engineering for stability

Detailed Findings

Selectivity and Mechanism
  • This compound: Exhibits high specificity for CX3CR1, sparing related receptors (e.g., CXCR4, CXCR2). This selectivity minimizes off-target effects, a critical advantage in cancer immunotherapy where broad immunosuppression is undesirable .
  • AZD-5069 : Targets CXCR2, a receptor involved in neutrophil migration. While effective in preclinical models, its systemic inhibition of CXCR2 increases infection risks, limiting clinical utility .
  • ALX40-4C: Inhibits CXCR4 but also binds APJ receptors, reducing its specificity. Its intravenous administration and short half-life further restrict applicability .
Pharmacokinetics and Administration
  • This compound’s oral bioavailability contrasts with ALX40-4C (intravenous) and E70K (subcutaneous), offering patient compliance advantages .
  • AZD-5069, though oral, requires frequent dosing due to rapid clearance, whereas this compound’s pharmacokinetic profile supports sustained receptor modulation .
Therapeutic Efficacy
  • In esophageal adenocarcinoma, this compound counteracts fractalkine-induced NK cell sequestration in adipose tissue, restoring anti-tumor immunity . In contrast, CD44/CD133-targeted therapies lack specificity for CRC stem cells, limiting their utility .
  • ALX40-4C shows anti-HIV activity but fails in cancer due to compensatory CXCR7 signaling, highlighting this compound’s superior mechanistic precision .
Limitations
  • This compound’s dependency on fractalkine-rich TMEs may restrict efficacy in low-CX3CL1 tumors. In comparison, E70K’s peptide-based design introduces stability challenges .

Biological Activity

E6130 is a novel compound identified as a selective modulator of the chemokine receptor CX3CR1. This receptor plays a critical role in regulating immune responses and inflammation, particularly in conditions such as inflammatory bowel disease (IBD) and other inflammatory disorders. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications.

This compound functions primarily by inhibiting the binding and signaling of its ligand, fractalkine (CX3CL1), to CX3CR1. This inhibition leads to reduced chemotaxis of immune cells, particularly natural killer (NK) cells, which are crucial in the body's immune response. The half-maximal inhibitory concentration (IC50) for this compound's effect on NK cell chemotaxis is reported to be 4.9 nM, indicating its potency as a modulator .

In Vitro Studies

In vitro studies have demonstrated that this compound down-regulates the expression of CX3CR1 on the surface of CD56+ NK cells with an effective concentration (EC50) value of 5.2 nM . This down-regulation is significant because it suggests that this compound can effectively reduce the activation and recruitment of NK cells in inflammatory contexts.

In Vivo Studies

Case Study: Murine Colitis Models

Research involving murine models of colitis has shown that this compound significantly attenuates mucosal inflammation and reduces leukocyte trafficking associated with CX3CR1 activation. In two distinct models of colitis, treatment with this compound resulted in:

  • Decreased infiltration of immune cells into inflamed tissues.
  • Reduced levels of pro-inflammatory cytokines.
  • Improvement in clinical scores related to colitis severity.

These findings suggest that this compound could be a promising candidate for treating IBD and other inflammatory conditions where CX3CR1 plays a detrimental role .

Data Summary

The following table summarizes key findings from research on this compound:

Parameter Value Notes
IC50 for NK cell chemotaxis4.9 nMIndicates potency in inhibiting NK cell activity .
EC50 for CX3CR1 down-regulation5.2 nMReflects effectiveness in modulating receptor expression .
Effects on colitis modelsSignificant reduction in inflammationDemonstrated in murine models .

Q & A

Q. What is the primary mechanism of action of E6130 in modulating CX3CR1, and how does this influence immune cell trafficking?

this compound is a highly selective, orally administered CX3CR1 modulator that disrupts the fractalkine (CX3CL1)-CX3CR1 axis, critical for immune cell adhesion and migration . In esophageal adenocarcinoma models, this compound inhibits fractalkine-mediated recruitment of NK cells to tumor microenvironments (TME), thereby suppressing pro-tumorigenic effects . Methodologically, its selectivity can be validated using competitive binding assays (e.g., radioligand displacement) and functional assays measuring calcium flux or chemotaxis in CX3CR1-expressing cells.

Q. How does this compound alter cytokine profiles in immune cells, and what experimental models are suitable for studying these effects?

this compound reduces IFN-γ release while increasing IL-2 production in NK cells, suggesting context-dependent immunomodulation . To study this, researchers can use:

  • In vitro co-culture systems : NK cells + tumor cell lines (e.g., OE33 esophageal adenocarcinoma cells) with cytokine quantification via ELISA or multiplex assays.
  • Ex vivo models : Patient-derived tumor tissues treated with this compound, followed by flow cytometry to assess cytokine-secreting immune subsets .

Q. What are the best practices for validating CX3CR1 modulation in preclinical studies?

  • Binding assays : Use fluorescently labeled fractalkine to measure displacement by this compound.
  • Functional validation : Transwell migration assays with CX3CL1 gradients, comparing this compound-treated vs. untreated NK cells .
  • Pharmacokinetic profiling : Measure oral bioavailability and tissue penetration in murine models, ensuring dose ranges align with IC50 values reported for CX3CR1 (e.g., ~1 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on cytokine secretion across different disease models?

In obesity-associated cancer, this compound enhances NK cell migration by antagonizing CX3CR1 , whereas in viral studies, it reduces IFN-γ (linked to AMPK-ACE2 phosphorylation) . To address discrepancies:

  • Context-specific controls : Compare TME conditions (e.g., hypoxia, cytokine milieu) using RNA-seq to identify pathway-specific modifiers.
  • Dose-response studies : Test this compound across concentrations (0.1–10 μM) to identify biphasic effects.
  • Multi-omics integration : Pair cytokine data with phosphoproteomics to map downstream signaling nodes (e.g., mTOR/AMPK crosstalk) .

Q. What experimental designs optimize the assessment of this compound’s impact on NK cell migration in vivo?

  • Intravital imaging : Track NK cell trafficking in murine tumor models using fluorescently labeled this compound and time-lapse microscopy .
  • Adoptive transfer models : Inject CX3CR1-KO NK cells into wild-type mice treated with this compound to isolate receptor-specific effects.
  • Control groups : Include fractalkine-neutralizing antibodies or CX3CR1 antagonists (e.g., AZD-5069 for CXCR2) to rule out off-target interactions .

Q. How should researchers approach conflicting data on this compound’s role in IL-2 regulation?

Study IL-2 Effect Model Method
↑ IL-2Esophageal adenocarcinoma co-cultureELISA
No significant changeInfluenza-infected murine alveolar fluidMultiplex assay
  • Hypothesis testing : Investigate whether IL-2 modulation is tumor-specific or influenced by viral co-infection.
  • Temporal analysis : Collect longitudinal data (e.g., 0–24 hrs post-treatment) to capture dynamic cytokine changes .

Q. What strategies ensure reproducibility when studying this compound in complex immune microenvironments?

  • Standardized protocols : Predefine cell culture conditions (e.g., serum concentration, hypoxia levels) to minimize variability.
  • Blinded analysis : Use automated image analysis for migration assays to reduce observer bias .
  • Data sharing : Publish raw flow cytometry files and dose-response curves in supplementary materials, adhering to FAIR principles .

Methodological Guidelines

  • Data collection : Use structured surveys (e.g., REDCap) to log experimental parameters, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Conflict resolution : Apply contradiction analysis frameworks (e.g., triangulation with transcriptomic data) to reconcile divergent findings .
  • Ethical compliance : Obtain institutional approval for animal studies, specifying this compound’s pharmacokinetic and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E6130
Reactant of Route 2
E6130

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.